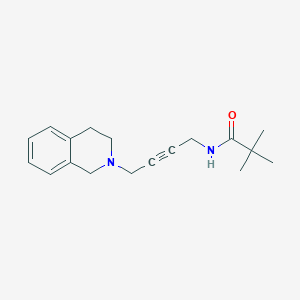

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

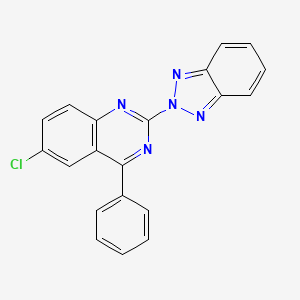

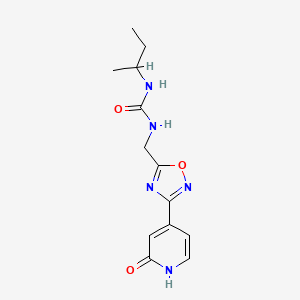

N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide is a synthetic compound with the IUPAC name 4-(3,4-dihydro-2(1H)-isoquinolinyl)-2-butyn-1-amine dihydrochloride. It is available as a solid form with a molecular weight of 273.2 g/mol .

Molecular Structure Analysis

The molecular formula is C₁₃H₁₆N₂, and it exists as a dihydrochloride salt. The compound features a butynyl group attached to a 3,4-dihydroisoquinoline moiety .Physical and Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis Techniques and Chemical Reactions

N-(4-(3,4-Dihydroisoquinolin-2(1H)-yl)but-2-yn-1-yl)pivalamide is a compound that can be synthesized through various chemical reactions, including lateral lithiation and catalytic cyclization processes. For example, lateral lithiation of related compounds using tert-butyl lithium at low temperatures has been employed to create tetrahydroisoquinolines, a process that highlights the reactivity and versatility of such molecules in synthetic chemistry. These methods have facilitated the synthesis of complex molecules with high yields, demonstrating the compound's utility in generating pharmacologically relevant structures (Smith, El‐Hiti, & Hegazy, 2010).

Catalytic Annulation and C-H Activation

Further research into the chemical properties of compounds related to this compound includes Rh(III)-catalyzed cascade annulations and C-H activation, a technique that allows for the efficient synthesis of isoindoloisoquinolin-5(7H)-ones. This method demonstrates the compound's role in facilitating the development of molecules with potential pharmacological applications, including the synthesis of topoisomerase I inhibitors and alkaloids like rosettacin (Reddy & Mallesh, 2018).

Biological Activity and Pharmacological Potential

Compounds structurally related to this compound have been explored for their pharmacological potential. Research indicates that derivatives exhibit psychotropic, anti-inflammatory, and cytotoxic activities. The structure-activity relationship studies of these compounds reveal their potential for therapeutic applications, highlighting the importance of such molecules in the development of new drugs with selective cytotoxic effects and NO-induction ability concerning tumor cell lines (Zablotskaya et al., 2013).

Material Science Applications

Beyond its applications in pharmacology, compounds like this compound find utility in material science. For instance, isoquinoline and related compounds have been utilized as curing accelerators in the synthesis of polyimide films, which are crucial in the advanced electronic packaging industry. This application underscores the compound's versatility and its potential to impact various scientific fields, including the development of materials with outstanding mechanical, thermal, and electrical properties (Huang et al., 2020).

Eigenschaften

IUPAC Name |

N-[4-(3,4-dihydro-1H-isoquinolin-2-yl)but-2-ynyl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c1-18(2,3)17(21)19-11-6-7-12-20-13-10-15-8-4-5-9-16(15)14-20/h4-5,8-9H,10-14H2,1-3H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUQVQZXMAUETJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NCC#CCN1CCC2=CC=CC=C2C1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-6,8-dimethyl-2H-chromen-2-one](/img/structure/B2767128.png)

![Methyl 3-{[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}-4-methoxybenzoate](/img/structure/B2767129.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide hydrochloride](/img/structure/B2767130.png)

![2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2767136.png)

![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2767137.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2767142.png)

![N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide](/img/structure/B2767143.png)